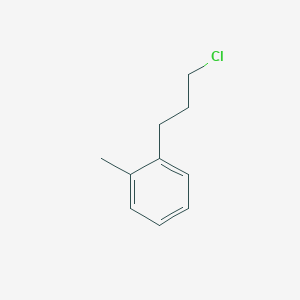
1-(3-Chloropropyl)-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-2-methylbenzene is an organic compound with the molecular formula C10H13Cl It is a derivative of toluene, where a chloropropyl group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of toluene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to minimize by-products and ensure the quality of the final product.
化学反応の分析
Types of Reactions: 1-(3-Chloropropyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 1-(3-Hydroxypropyl)-2-methylbenzene, 1-(3-Aminopropyl)-2-methylbenzene.
Oxidation: 1-(3-Carboxypropyl)-2-methylbenzene.
Reduction: 1-(3-Propyl)-2-methylbenzene.
科学的研究の応用
1-(3-Chloropropyl)-2-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is utilized in the production of polymers and other advanced materials with specific properties.
Industrial Chemistry: The compound is employed in the manufacture of specialty chemicals and additives.
作用機序
The mechanism of action of 1-(3-Chloropropyl)-2-methylbenzene depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the chlorine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the methyl group is converted to a carboxylic acid or aldehyde through a series of electron transfer steps.
類似化合物との比較
1-(3-Chloropropyl)-4-methylbenzene: Similar structure but with the chloropropyl group attached to a different position on the benzene ring.
1-(3-Chloropropyl)-2-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.
1-(3-Chloropropyl)-2-methoxybenzene: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness: 1-(3-Chloropropyl)-2-methylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the chloropropyl group provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis.
生物活性
1-(3-Chloropropyl)-2-methylbenzene, also known as 3-chloro-1-(2-methylphenyl)propane, is a compound of growing interest in medicinal chemistry and toxicology. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and safety profile.
Chemical Structure and Properties
This compound has the molecular formula C10H13Cl and a molecular weight of approximately 172.67 g/mol. Its structure features a chloropropyl group attached to a methyl-substituted benzene ring, which influences its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Some studies suggest that derivatives of this compound may possess antimicrobial activity, potentially useful in developing new antibiotics.
- Antihypertensive Effects : Related compounds have shown potential as antihypertensive agents by interacting with specific receptors .
- Toxicological Concerns : The chlorinated structure raises questions regarding its safety and potential carcinogenicity, necessitating further investigation into its toxicological profile .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, preliminary findings suggest:
- Enzyme Interaction : The compound may interact with various enzymes involved in metabolic pathways, influencing drug metabolism and efficacy.
- Receptor Modulation : It may act as a modulator for certain receptors, impacting physiological responses such as blood pressure regulation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study conducted on animal models indicated that the compound could influence cardiovascular parameters, suggesting potential therapeutic applications in managing hypertension .
- Toxicological assessments have reported that exposure to similar chlorinated compounds can lead to adverse health effects, including mutagenicity in certain assays .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds. The following table summarizes key differences:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(3-Chloropropyl)-4-methoxybenzene | Methoxy group at para position | Different positioning affects reactivity |
| 1-(3-Chloropropyl)-2,4-dimethoxybenzene | Two methoxy groups | Increased steric hindrance and potential reactivity |
| This compound | Methyl group instead of methoxy | Alters electronic properties and reactivity |
Safety and Toxicity Profile
The safety profile of this compound is critical for its potential applications. Toxicological studies indicate that chlorinated compounds can exhibit various toxic effects, including:
特性
CAS番号 |
85674-67-5 |
|---|---|
分子式 |
C10H13Cl |
分子量 |
168.66 g/mol |
IUPAC名 |
1-(3-chloropropyl)-2-methylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6H,4,7-8H2,1H3 |
InChIキー |
FTZLNJRUJGQMBV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















